molecular formula C12H17N3O B2830801 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one CAS No. 76851-54-2

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

Cat. No.: B2830801
CAS No.: 76851-54-2
M. Wt: 219.288
InChI Key: MDHMBUOEJSSCPG-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, also known as P3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of piperazine derivatives and is known to exhibit a wide range of biological activities.

Scientific Research Applications

Efficient Synthesis and Anticancer Activity

Research has demonstrated the efficient synthesis of piperazine derivatives, including compounds with pyridin-3-ylmethyl components, which exhibited significant anticancer activity against various cancer cell lines. This highlights the compound's potential in the development of new anticancer agents (Kumar et al., 2013).

Metal–Organic Complexes and Photocatalytic Properties

Studies on metal–organic complexes involving bis-pyridyl-bis-amide ligands with diverse spacers, including pyridin-3-ylmethyl piperazine, revealed the formation of structures with unique topologies. These complexes exhibit interesting fluorescence and photocatalytic properties, suggesting their use in materials science and catalysis (Lin et al., 2015).

Dopamine Receptor Binding Assays

Synthesis and in vitro receptor binding assays of pyrazolo[1,5-a]pyridine derivatives with a pyridin-3-ylmethyl piperazine moiety have shown potential as dopamine D4 receptor ligands. This research contributes to the understanding of neurotransmitter systems and the development of drugs targeting the central nervous system (Guca, 2014).

Building Blocks for Crown Ethers

A methodology for synthesizing building blocks for pyridine/piperidine-decorated crown ethers includes compounds related to the specified chemical structure. These findings have implications for the synthesis of functionalized crown ethers, which are valuable in host-guest chemistry and molecular recognition (Nawrozkij et al., 2014).

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones, including those with pyrrolidin-2-ylidene and piperidin-2-ylidene analogs, has explored their hydrogen-bonding patterns. Such studies provide insight into the molecular structures and interactions that could be fundamental in designing new materials and pharmaceuticals (Balderson et al., 2007).

Properties

IUPAC Name

1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11(16)15-7-5-14(6-8-15)10-12-3-2-4-13-9-12/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHMBUOEJSSCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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